

# (DHQD)<sub>2</sub>PHAL material safety data sheet

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## Compound of Interest

Compound Name: (DHQD)<sub>2</sub>PHAL

Cat. No.: B128168

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## An In-depth Technical Guide on (DHQD)<sub>2</sub>PHAL

This technical guide provides comprehensive information on the chemical ligand (DHQD)<sub>2</sub>PHAL (Hydroquinidine 1,4-phthalazinediyl diether), catering to researchers, scientists, and professionals in drug development. It covers key safety and handling information, physical and chemical properties, and detailed experimental protocols for its primary application in asymmetric synthesis.

## Material Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not uniformly available, the following information has been compiled from various sources. It is crucial to handle this chemical with care in a laboratory setting.

### General Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, eye protection (safety goggles or face shield), and a lab coat.<sup>[1][2]</sup>
- Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.<sup>[2]</sup>
- Avoid contact with skin and eyes.<sup>[2]</sup> In case of contact, rinse thoroughly with water.<sup>[2]</sup>
- Do not ingest. If swallowed, seek immediate medical attention.
- Wash hands thoroughly after handling.

#### Storage and Stability:

- Store in a cool, dry, and dark place.[\[3\]](#)[\[4\]](#)
- The compound is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[\[3\]](#)[\[5\]](#)
- Keep the container tightly closed to prevent moisture absorption.[\[5\]](#)
- Recommended storage temperatures vary, with some sources suggesting 2-8°C, while others provide guidelines for longer-term storage at -20°C or -80°C for solutions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Physical and Chemical Properties

The physical and chemical properties of (DHQD)<sub>2</sub>PHAL are summarized in the table below.

| Property           | Value  |
|--------------------|--|
| Full Chemical Name | 1,4-Bis(9-O-dihydroquinidiny)phthalazine   |
| Synonyms           | Hydroquinidine 1,4-phthalazinediyl diether, C-61, SYKINH-61  |
| CAS Number         | 140853-10-7[7][8][9]   |
| Molecular Formula  | C <sub>48</sub> H <sub>54</sub> N <sub>6</sub> O <sub>4</sub> [7][8][9]  |
| Molecular Weight   | 778.98 g/mol [3][4][7][8][9]   |
| Appearance         | White to beige or light yellow crystalline powder[3][4][7]   |
| Melting Point      | 160 °C (decomposes)[5][9]  |
| Optical Activity   | [α] <sub>D</sub> <sup>25</sup> -262° (c = 1.2 in methanol)[9]  |
| Purity             | ≥95% or ≥99% (HPLC), depending on the supplier[7][8]   |
| Solubility         | Slightly soluble in chloroform, dimethyl sulfoxide (DMSO) (with sonication), and methanol.[3]<br>Typically used in a biphasic solvent system of tert-butyl alcohol and water for reactions.[3] |

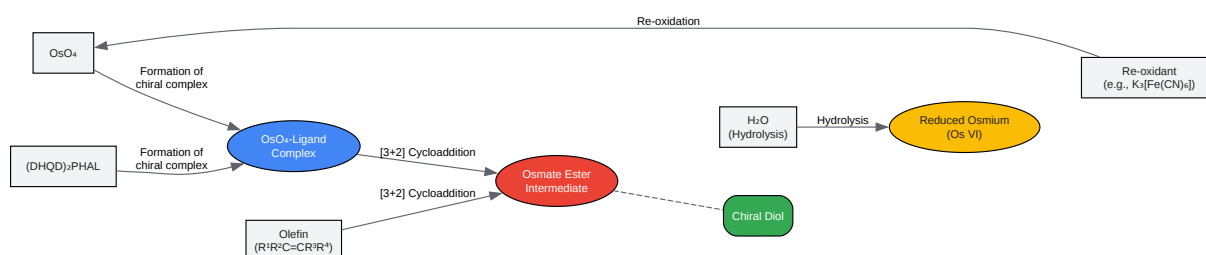
## Core Application: Sharpless Asymmetric Dihydroxylation

(DHQD)<sub>2</sub>PHAL is a chiral ligand primarily used in the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols.[3][8][10][11] It is a key component of the commercially available reagent AD-mix-β.[10][11][12]

## Catalytic Cycle

The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is depicted below. It begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)<sub>2</sub>PHAL ligand. This complex then reacts with the olefin in a [3+2] cycloaddition to form an osmate ester

intermediate. Hydrolysis of this intermediate releases the chiral diol, and a stoichiometric re-oxidant regenerates the osmium tetroxide for the next cycle.[13][14]



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Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

## Quantitative Data on Dihydroxylation

The yield and enantiomeric excess (ee) are highly dependent on the olefin substrate and reaction conditions. Below is a table summarizing representative data for the dihydroxylation of various olefins using AD-mix containing a  $(\text{DHQD})_2\text{PHAL}$ -type ligand.

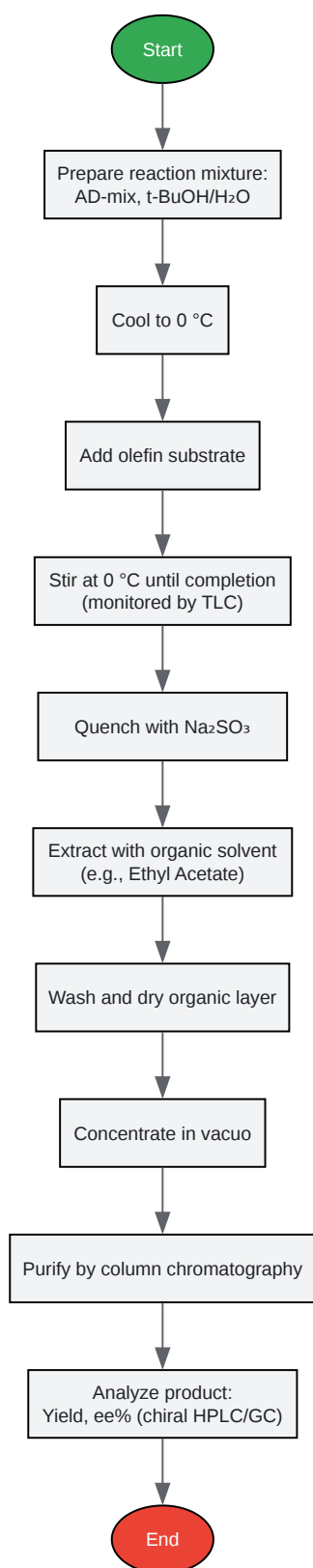
| Olefin Substrate        | Product Diol                         | Yield (%) | Enantiomeric Excess (ee%) |
|-------------------------|--------------------------------------|-----------|---------------------------|
| trans-Stilbene          | (R,R)-1,2-Diphenyl-1,2-ethanediol    | >95       | >99                       |
| 1-Decene                | (R)-1,2-Decanediol                   | 90        | 97                        |
| $\alpha$ -Methylstyrene | (R)-1-Phenyl-1,2-ethanediol          | 92        | 96                        |
| trans-3-Hexene          | (3R,4R)-3,4-Hexanediol               | 85        | 95                        |
| 1-Phenylcyclohexene     | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94        | 99                        |

Note: The data presented is representative and may vary based on specific experimental conditions.[\[13\]](#)

## Experimental Protocols

### General Workflow for Asymmetric Dihydroxylation

The following diagram illustrates a typical experimental workflow for a Sharpless Asymmetric Dihydroxylation reaction.



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General workflow for a Sharpless Asymmetric Dihydroxylation experiment.

## Detailed Protocol for Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a representative example for the asymmetric dihydroxylation of a solid olefin using AD-mix- $\alpha$ , which contains the related (DHQ)<sub>2</sub>PHAL ligand. The procedure is analogous when using AD-mix- $\beta$  containing (DHQD)<sub>2</sub>PHAL.

### Materials:

- AD-mix- $\beta$  (1.4 g, contains (DHQD)<sub>2</sub>PHAL, K<sub>3</sub>Fe(CN)<sub>6</sub>, K<sub>2</sub>CO<sub>3</sub>, and K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub>)
- trans-Stilbene (1 mmol)
- tert-Butyl alcohol (5 mL)
- Water (5 mL)
- Sodium sulfite (1.5 g)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Stir plate and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Chromatography setup for purification

### Procedure:

- Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol (5 mL) and water (5 mL).[\[13\]](#)[\[14\]](#)
- Add AD-mix- $\beta$  (1.4 g) to the solvent mixture.[\[13\]](#)[\[14\]](#)
- Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.[\[12\]](#)[\[13\]](#)
- Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Reaction Execution:
  - Add the olefin substrate (1 mmol of trans-stilbene) to the cooled reaction mixture.[\[12\]](#)[\[13\]](#)  
[\[14\]](#)
  - Stir the reaction vigorously at 0 °C.[\[12\]](#)[\[13\]](#)[\[14\]](#)
  - Monitor the reaction progress by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[\[13\]](#)[\[14\]](#)
- Workup:
  - Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.[\[13\]](#)[\[14\]](#)
  - Stir for an additional 30-60 minutes.[\[13\]](#)[\[14\]](#)
  - Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[\[13\]](#)
  - Combine the organic layers and wash with brine (10 mL).[\[13\]](#)
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[\[13\]](#)[\[14\]](#)
- Purification and Analysis:
  - Purify the crude product by column chromatography on silica gel.



- Analyze the final product to determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

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